molecular formula C17H19N B1206945 Etifelmine CAS No. 341-00-4

Etifelmine

Cat. No.: B1206945
CAS No.: 341-00-4
M. Wt: 237.34 g/mol
InChI Key: WNKCJOWTKXGERE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etifelmine involves a base-catalyzed reaction between benzophenone and butyronitrile, resulting in 2-[hydroxy(diphenyl)methyl]butanenitrile . This intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group to a primary amine, forming 1,1-diphenyl-2-ethyl-3-aminopropanol . Finally, the tertiary hydroxyl group is dehydrated using anhydrous hydrogen chloride gas, completing the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and catalysts, as well as controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Etifelmine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different amine derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using platinum or palladium catalysts.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Etifelmine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Studied for its potential therapeutic effects in treating hypotension and other cardiovascular conditions.

    Industry: Utilized in the development of new drugs and chemical products.

Comparison with Similar Compounds

Similar Compounds

    2-MDP: Another stimulant drug with similar structural features.

    Pridefine: A compound with comparable pharmacological properties.

Uniqueness

Etifelmine is unique due to its specific chemical structure and its targeted use for treating hypotension. Its ability to selectively interact with adrenergic receptors sets it apart from other similar compounds .

Properties

CAS No.

341-00-4

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2-benzhydrylidenebutan-1-amine

InChI

InChI=1S/C17H19N/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13,18H2,1H3

InChI Key

WNKCJOWTKXGERE-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN

341-00-4

Related CAS

1146-95-8 (hydrochloride)

Synonyms

gilutensin
gilutensin hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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